molecular formula C11H11NO4 B3146835 Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate CAS No. 60943-41-1

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Cat. No.: B3146835
CAS No.: 60943-41-1
M. Wt: 221.21 g/mol
InChI Key: LTFLDEGXNRXHSJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is an organic compound with the molecular formula C11H11NO4. It is a derivative of butanoic acid and contains a pyridine ring, which is a six-membered ring with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate typically involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
  • Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate
  • Ethyl 4-phenyl-2,4-dioxobutanoate

Uniqueness

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

ethyl 2,4-dioxo-4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFLDEGXNRXHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293306
Record name Ethyl α,γ-dioxo-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60943-41-1
Record name Ethyl α,γ-dioxo-4-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60943-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,γ-dioxo-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as intermediate 29 using sodium metal (0.466 g, 20.26 mmol), 1-(4-pyridinyl)ethanone (1 g, 6.66 mmol), and diethyl ethanedioate (2.388 mL, 17.62 mmol). The crude product was purified using column chromatography (0 to 100% EtOAc/hexanes) to give 0.95 g of product (24%). LCMS E-S (M+H)=222.0 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.37-1.55 (m, 3H), 4.43 (q, J=7.07 Hz, 2H), 7.06-7.16 (m, 1H), 7.72-7.92 (m, 2H), 8.82-8.94 (m, 2H).
Quantity
0.466 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.388 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
Reactant of Route 2
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Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

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